![molecular formula C17H14N2O3 B2545215 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 381214-37-5](/img/structure/B2545215.png)
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenolic compounds like this one are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic addition reactions, and metal chelation .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, phenolic compounds can undergo reactions like oxidation, ester formation, glycosylation, ether formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting and boiling points, density, solubility, and more .Scientific Research Applications
Neurochemistry
The compound’s methoxyphenyl group suggests potential interactions with neurotransmitter systems. Here’s an application related to neurochemistry:
- Homovanillic Acid Estimation : Researchers have developed a fluorimetric method to estimate homovanillic acid , a metabolite of dopamine, in normal brain tissue. This method could provide insights into neurotransmitter dynamics and neurodegenerative diseases .
Antioxidant Activity
The compound’s antioxidant properties make it relevant in the following context:
- Caffeine Metabolite : It is a metabolite of caffeine and exhibits high antioxidant activity. Researchers study its effects on oxidative stress and cellular health .
Prostaglandin Inhibition
Another intriguing application involves prostaglandin modulation:
- Prostaglandin E2 (PGE2) Inhibition : The compound can be used to inhibit PGE2 production. Prostaglandins play essential roles in inflammation, pain, and other physiological processes .
Lipid Metabolism
Recent research has explored its impact on lipid metabolism:
- Liver Lipid Metabolism : In a study, researchers investigated the effects of the compound on liver lipid metabolism, focusing on genes related to lipid breakdown and transport. This sheds light on potential therapeutic applications .
Coffee Consumption Biomarker
Lastly, consider its role as a biomarker:
- Coffee Consumption Indicator : The compound is sensitive to coffee consumption, even in relatively small amounts. Researchers use it as a marker to assess coffee intake in various contexts .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-5-6-12(10-14)16-15(17(20)21)11-19(18-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDUFBFUQOJLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.